molecular formula C23H28O7 B1419112 Methyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)-propoxy)phenoxy)acetate CAS No. 194608-82-7

Methyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)-propoxy)phenoxy)acetate

Cat. No.: B1419112
CAS No.: 194608-82-7
M. Wt: 416.5 g/mol
InChI Key: UGGTYLUSSQGJEN-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)-propoxy)phenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple phenoxy groups and an acetate moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.

Scientific Research Applications

  • Ophthalmology : Leukotriene D4 antagonists, similar in structure to the compound , have been applied in ophthalmology. Specifically, in the study of immunogenic keratitis in rabbits, these compounds showed significant effects in reducing leukocyte infiltration in the cornea, although they did not influence edema and neovascularization of the cornea (van Delft et al., 1991).

  • Biochemistry : In the field of biochemistry, the study of anaerobic ether cleavage revealed interesting insights into the breakdown of compounds with similar structures. Specifically, 2-Phenoxyethanol was converted into phenol and acetate by a specific anaerobic bacterium, showing the metabolic pathways and enzymatic reactions involved (Speranza et al., 2002).

  • Chemistry of Metal Complexes : In chemistry, the study of metal complexes with N2O4 donor type ligands, including structures similar to the compound , revealed insights into the synthesis, crystal structures, and spectroscopic and electrochemical characteristics of these complexes (Hosseini‐Yazdi et al., 2014).

  • Medicinal Chemistry : In medicinal chemistry, selective beta 3-adrenergic agonists related to this compound have been identified for their potential in stimulating brown adipose tissue and thermogenesis, indicating possible applications in treating obesity (Howe et al., 1992).

  • Pharmacology : In pharmacology, peroxisome proliferator-activated receptor δ-selective agonists structurally related to this compound have been studied for their neuroprotective efficacy. These studies suggest potential applications in treating neurodegenerative diseases and cerebral ischemia (Iwashita et al., 2007).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This suggests that the buyer should handle the compound with care and take appropriate safety measures, although specific safety data isn’t provided.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)-propoxy)phenoxy)acetate typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the reaction of 2’,4’-dihydroxy-3’-propylacetophenone with methyl bromoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions with appropriate reagents to introduce the additional phenoxy groups and complete the synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)-propoxy)phenoxy)acetate can undergo various chemical reactions, including:

  • **Ox

Properties

IUPAC Name

methyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-4-6-20-21(12-11-19(16(2)24)23(20)26)29-14-5-13-28-17-7-9-18(10-8-17)30-15-22(25)27-3/h7-12,26H,4-6,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGTYLUSSQGJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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